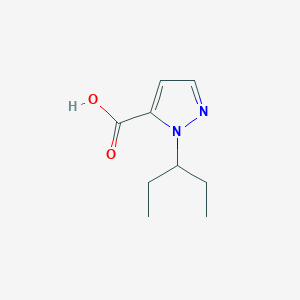

1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features a pentan-3-yl group attached to the first nitrogen atom and a carboxylic acid group at the fifth position of the pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by the introduction of the pentan-3-yl and carboxylic acid groups. One common method involves the cyclization of hydrazines with β-diketones to form the pyrazole ring. The pentan-3-yl group can be introduced via alkylation reactions, and the carboxylic acid group can be added through carboxylation reactions.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced dihydropyrazoles, and substituted pyrazole compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid, exhibit significant antimicrobial properties. A study demonstrated the synthesis of various pyrazole derivatives that showed promising activity against bacteria such as Staphylococcus aureus and Escherichia coli, and fungi like Candida albicans . The compound's structure allows it to interact effectively with microbial targets, enhancing its efficacy.

Anti-inflammatory Effects

Pyrazole compounds have also been studied for their anti-inflammatory properties. Derivatives with specific functional groups have shown increased inhibitory activity against monoamine oxidases (MAOs), suggesting potential in treating inflammatory diseases . The introduction of substituents on the pyrazole ring can modulate its biological activity, making it a candidate for further development in anti-inflammatory therapies.

Agricultural Applications

Fungicidal Properties

The compound has been identified as having fungicidal activity, particularly against harmful fungi affecting crops. Patents describe methods for using pyrazole carboxylic acids to control fungal pathogens such as Botrytis and Sclerotinia, which are detrimental to various agricultural products . The effectiveness of these compounds in protecting crops from fungal diseases positions them as valuable agents in agricultural chemistry.

Materials Science

Luminescent Sensors

Recent studies have explored the use of pyrazole derivatives, including this compound, in developing luminescent materials. For instance, polymers derived from pyrazole ligands have demonstrated significant electrochemiluminescence properties, making them suitable for sensing applications. These materials can detect metal ions like Cu²⁺, Co²⁺, and Fe³⁺ through luminescence quenching mechanisms . This application highlights the versatility of pyrazole derivatives in creating functional materials for environmental monitoring.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that can include the use of hydrazine derivatives and various carbonyl compounds. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Wirkmechanismus

The mechanism of action of 1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid can be compared with other pyrazole derivatives, such as:

1-phenyl-1H-pyrazole-5-carboxylic acid: This compound has a phenyl group instead of a pentan-3-yl group, which affects its hydrophobicity and binding affinity.

1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid: The butan-2-yl group is shorter than the pentan-3-yl group, influencing the compound’s steric properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.

Biologische Aktivität

1-(Pentan-3-yl)-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, characterized by its five-membered heterocyclic structure containing nitrogen atoms. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C9H14N2O2

- Molecular Weight : 170.22 g/mol

- Structure : The compound features a pentan-3-yl group at the 1-position and a carboxylic acid group at the 5-position of the pyrazole ring.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In a study using lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 75 |

| IL-6 | 200 | 90 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The carboxylic acid group can form hydrogen bonds with proteins, influencing their conformation and activity. Additionally, the pyrazole ring may interact with enzymes and receptors, modulating their function.

Study on Antimicrobial Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives, including this compound. They evaluated their antimicrobial efficacy against clinical isolates of Staphylococcus aureus and found that this compound exhibited superior activity compared to other derivatives tested .

Study on Anti-inflammatory Effects

A study conducted by Narumi et al. demonstrated that treatment with this compound significantly reduced inflammation markers in animal models . The results indicated potential therapeutic applications for inflammatory diseases.

Eigenschaften

IUPAC Name |

2-pentan-3-ylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-3-7(4-2)11-8(9(12)13)5-6-10-11/h5-7H,3-4H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIPZWSWMBLFTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1C(=CC=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.